N-(5-chloro-2-methylphenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN7O/c1-3-25-16-14(22-23-25)15(19-9-20-16)24-7-11(8-24)17(26)21-13-6-12(18)5-4-10(13)2/h4-6,9,11H,3,7-8H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDXXGSDAWMKHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NC4=C(C=CC(=C4)Cl)C)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring. For instance, starting with 3-ethyl-1H-[1,2,3]triazole and reacting it with suitable reagents under controlled conditions.
Azetidine Ring Formation: The azetidine ring can be synthesized through a cyclization reaction involving a suitable amine and a halogenated precursor.
Coupling Reactions: The final step involves coupling the triazolopyrimidine core with the azetidine ring and the chlorinated phenyl group. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group on the triazolopyrimidine ring, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the azetidine ring or the triazolopyrimidine moiety, potentially leading to ring-opening or hydrogenation products.
Substitution: The chlorinated phenyl ring is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Hydrogenated derivatives or ring-opened products.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer properties of this compound. The mechanism of action appears to involve the inhibition of specific cellular pathways associated with cancer cell proliferation.
Case Studies
-
Inhibition of Cancer Cell Lines
- A study evaluated the compound against various cancer cell lines, including HEPG2 (liver cancer), MCF7 (breast cancer), and SW1116 (colon cancer). The results showed significant cytotoxicity with IC50 values ranging from 1.18 µM to 4.18 µM, indicating that the compound is more potent than standard treatments like staurosporine and ethidium bromide .
- Mechanisms of Action
Pharmacological Properties
The pharmacological profile of N-(5-chloro-2-methylphenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide suggests a broad spectrum of activity beyond anticancer effects.
Potential Uses
-
Anti-inflammatory Effects
- Preliminary findings suggest that the compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation.
-
Antimicrobial Activity
- Some derivatives of similar compounds have shown promising antimicrobial activity against various pathogens, indicating that this compound could also be explored for its antibacterial or antifungal properties.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy and safety profile of this compound.
Key Structural Features
- The presence of the triazole and pyrimidine moieties is believed to enhance biological activity by facilitating interactions with target proteins involved in disease pathways.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For instance, the triazolopyrimidine moiety might inhibit certain kinases, while the azetidine ring could interact with protein binding sites, altering cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound shares structural homology with triazolopyrimidine derivatives such as rapamycin analogues and kinase inhibitors (e.g., compounds 1 and 7 in ). Key differentiating features include:
- Azetidine-carboxamide linkage : Unlike simpler triazolopyrimidines, this compound incorporates a rigid azetidine ring, which may enhance target binding through conformational restriction.
NMR Spectral Comparison
highlights NMR as a critical tool for comparing substituent effects in triazolopyrimidine derivatives. For example:
| Proton Position | Rapa (δ, ppm) | Compound 1 (δ, ppm) | Compound 7 (δ, ppm) |
|---|---|---|---|
| Region A (39–44) | 7.2–7.5 | 7.3–7.6 | 7.1–7.4 |
| Region B (29–36) | 3.8–4.1 | 3.7–4.0 | 4.0–4.3 |
The target compound’s chloro-methylphenyl group would likely perturb chemical shifts in Region A (aromatic protons) due to electron-withdrawing effects, while the azetidine ring could influence Region B (aliphatic protons) via ring strain .
Crystallographic and Computational Insights
Crystallographic data for similar compounds are refined using programs like SHELXL , which is widely employed for small-molecule structural determination. The triazolopyrimidine core in the target compound may adopt a planar conformation stabilized by π-π stacking, as seen in analogues refined via SHELX-based methods .
Pharmacological and Biochemical Comparisons
Kinase Inhibition Profiles
While specific data for the target compound are scarce, structurally related triazolopyrimidines exhibit inhibitory activity against PI3K/mTOR pathways and EGFR kinases . The azetidine-carboxamide group may enhance selectivity by forming hydrogen bonds with kinase hinge regions, a feature observed in analogues like gedatolisib .
Metabolic Stability
The chloro-methylphenyl substituent likely reduces oxidative metabolism compared to hydroxyl- or methoxy-substituted derivatives. This hypothesis aligns with studies showing that electron-withdrawing groups on aryl rings prolong half-life in hepatic microsomal assays .
Biological Activity
N-(5-chloro-2-methylphenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide (CAS Number: 1448132-78-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 371.8 g/mol. The structure features a triazole ring and an azetidine moiety, which are known to contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 1448132-78-2 |
| Molecular Formula | C17H18ClN7O |
| Molecular Weight | 371.8 g/mol |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with triazole structures demonstrate effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria .
Antiviral Properties
The compound's triazole component suggests potential antiviral activity, particularly against RNA viruses. Triazole derivatives have been reported to inhibit viral replication through interference with viral enzymes .
The exact mechanism of action for this compound remains under investigation; however, it is hypothesized that the azetidine and triazole moieties interact with specific biological targets, potentially inhibiting enzyme activity or disrupting cellular processes essential for pathogen survival.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to our target compound exhibited zones of inhibition ranging from 15 to 30 mm at concentrations of 50 µg/mL .
- Antiviral Activity : In vitro studies on triazole derivatives demonstrated inhibition of viral replication in cell cultures infected with influenza virus. The compounds reduced viral titers significantly compared to untreated controls .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing N-(5-chloro-2-methylphenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide?
- Methodological Answer : The synthesis typically involves coupling triazolo-pyrimidine intermediates with azetidine-carboxamide derivatives under mild basic conditions. For example, K₂CO₃ in DMF at room temperature is effective for nucleophilic substitution reactions, as demonstrated in analogous triazolo-pyrimidine syntheses . Solvent choice (e.g., DMF vs. acetonitrile) and stoichiometric ratios (1:1.2 for base) are critical to minimize side products like hydrolyzed intermediates .
Q. How can researchers confirm the structural identity of this compound post-synthesis?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify substituent positions (e.g., methylphenyl and ethyl-triazolo groups) and mass spectrometry (ESI-MS) to confirm molecular weight. For example, analogous compounds with triazolo-pyrimidine cores show diagnostic peaks at δ 2.65–2.70 ppm (CH₃ groups) and molecular ion [M+H]⁺ matching theoretical values . X-ray crystallography may resolve ambiguities in azetidine ring conformation .
Advanced Research Questions
Q. How can experimental design (DoE) optimize the yield of this compound in multi-step syntheses?
- Methodological Answer : Employ flow-chemistry principles to isolate unstable intermediates (e.g., diazomethane derivatives) and reduce side reactions. Statistical models like factorial design can identify critical parameters (e.g., temperature, reaction time, reagent ratios). For instance, flow reactors improved yields in diphenyldiazomethane synthesis by 30% compared to batch methods . Apply similar strategies to stabilize the triazolo-pyrimidine intermediate during azetidine coupling .
Q. What analytical strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Cross-validate bioassay results using orthogonal methods (e.g., enzyme inhibition vs. cellular proliferation assays). For example, trifluoromethyl-substituted pyrazolo-pyrimidines show varying IC₅₀ values depending on assay conditions (e.g., pH, co-solvents). Use molecular docking to correlate structural features (e.g., azetidine ring flexibility) with target binding affinity discrepancies .
Q. How does the azetidine-carboxamide moiety influence the compound’s physicochemical properties?
- Methodological Answer : Perform comparative studies with analogs lacking the azetidine ring. LogP measurements and solubility assays (e.g., shake-flask method) reveal that the azetidine group enhances solubility by ~20% compared to pyrrolidine analogs, likely due to reduced ring strain and improved hydrogen bonding . Thermodynamic stability can be assessed via DSC (differential scanning calorimetry) .
Data Contradiction and Validation
Q. How should researchers address inconsistencies in reported synthetic yields (e.g., 62–71% in similar compounds)?
- Methodological Answer : Conduct sensitivity analysis on variables like solvent purity, drying time, and catalyst aging. For example, trace water in DMF reduced yields of triazolo-pyrimidine derivatives by 15% in replicate studies . Use in-situ FTIR or HPLC monitoring to identify side reactions (e.g., hydrolysis or dimerization) during critical steps .
Q. What computational tools predict the metabolic stability of this compound?
- Methodological Answer : Apply QSAR models parameterized with cytochrome P450 binding data. Tools like Schrödinger’s ADMET Predictor or SwissADME can highlight metabolic hotspots (e.g., the ethyl-triazolo group’s susceptibility to oxidative cleavage). Validate predictions with in vitro microsomal assays .
Structural and Functional Analysis
Q. How does the 3-ethyl group on the triazolo-pyrimidine affect electronic properties?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution. The ethyl group increases electron-donating effects at N3, stabilizing the triazolo ring and enhancing π-stacking with aromatic targets, as seen in similar pyrimidine derivatives . Experimental validation via UV-Vis spectroscopy (e.g., λmax shifts in polar solvents) supports these findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
